REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH:5]1[C:13]#[N:14])(=[O:3])[CH3:2].C(N(CC)CC)C.[SH2:22]>N1C=CC=CC=1>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH:5]1[C:13](=[S:22])[NH2:14])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0.00988 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(CC2=CC=CC=C12)C#N
|
Name
|
|
Quantity
|
0.0197 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resultant saturated reaction mixture was closed
|
Type
|
CUSTOM
|
Details
|
A voluminous precipitate formed
|
Type
|
CUSTOM
|
Details
|
The mixture was recooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with cold water, and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(CC2=CC=CC=C12)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |